
1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that include the formation of key intermediates such as Delta(1)-pyrroline-5-carboxylic acid and methylglyoxal, as observed in the biosynthesis mechanisms of aromatic compounds in rice (Huang et al., 2008)(Huang et al., 2008). These processes highlight the intricate pathways involved in generating compounds with specific aromatic profiles, which could shed light on the synthetic routes for our target molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Acetyl-2,2,5,5-tetramethyl-Δ3-(pyrroline-15N)-3-methyl Methanethiosulfonate has been detailed through studies like that of Zielke et al. (2008)(Zielke et al., 2008), which discusses the crystal structure of a spin label compound. These analyses provide insights into the steric and electronic configurations that influence the chemical behavior and stability of such molecules.
Chemical Reactions and Properties
Chemical properties of related molecules, particularly their reactivity and interaction with other compounds, have been explored through synthetic and analytical methods. For instance, the augmentation of 2-Acetyl-1-pyrroline in scented rice varieties through genetic modification indicates the compound's role in aroma (Kaikavoosi et al., 2015)(Kaikavoosi et al., 2015). Such studies highlight the functional applications of these compounds, reflecting on the versatile chemical properties of our molecule of interest.
Physical Properties Analysis
The physical properties, including phase behavior, solubility, and thermal stability, are crucial for understanding the applications and handling of these molecules. The electron-diffraction and computational studies on methyl methanethiosulfonate by Tuttolomondo et al. (2007)(Tuttolomondo et al., 2007) provide a model for investigating similar properties in 1-Acetyl-2,2,5,5-tetramethyl-Δ3-(pyrroline-15N)-3-methyl Methanethiosulfonate.
Aplicaciones Científicas De Investigación
Aromatic Compound Biosynthesis
Research into the biosynthesis of 2-Acetyl-1-pyrroline, a compound structurally related to the one , sheds light on the enzymatic processes that contribute to the characteristic aroma of certain rice varieties. Studies have shown that specific enzymes and precursor compounds, such as Delta(1)-pyrroline-5-carboxylic acid and methylglyoxal, play critical roles in the formation of aroma compounds in aromatic rice (Tzou-Chi Huang et al., 2008). Furthermore, genetic modifications aiming to enhance the aroma compound 2-Acetyl-1-pyrroline in scented rice varieties highlight the potential of biotechnological interventions in crop improvement (Kayghobad Kaikavoosi et al., 2015).
Spin Labeling in Protein Studies
The use of spin labels, such as those derived from pyrroline compounds, has been instrumental in studying protein structures and dynamics. The compound S-(2,2,5,5-tetramethyl-1-oxyl-delta3-pyrrolin-3-ylmethyl) methanethiosulfonate, a spin label, facilitates the investigation of local structural changes in proteins through electron paramagnetic resonance (EPR) spectroscopy. This approach has enabled detailed insights into protein folding, unfolding, and interactions at a molecular level (V. Zielke et al., 2008).
Flavor Enhancement in Food Products
Studies on the stabilization and encapsulation of 2-Acetyl-1-pyrroline and related aroma compounds have significant implications for food science and industry. Techniques like molecular encapsulation with cyclodextrin derivatives have been explored to improve the stability and solubility of volatile aroma compounds, thereby enhancing the sensory properties of food products (Panupong Mahalapbutr et al., 2021). Additionally, the synthesis and application of novel compounds for flavoring in food, such as in cigarettes, demonstrate the potential of chemical synthesis in creating desirable sensory experiences (Fu Pei-pei, 2013).
Propiedades
Número CAS |
1287068-01-2 |
|---|---|
Nombre del producto |
1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate |
Fórmula molecular |
C₁₂H₂₁¹⁵NO₃S₂ |
Peso molecular |
292.42 |
Sinónimos |
Methanesulfonothioic Acid S-[(1-Acetyl-2,5-dihydro-2,2,5,5-tetramethyl_x000B_-1H-(pyrrol-15N)-3-yl)methyl] Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



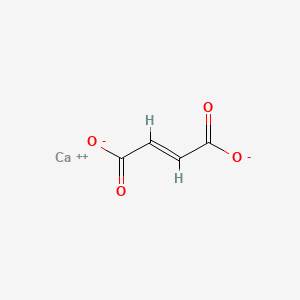
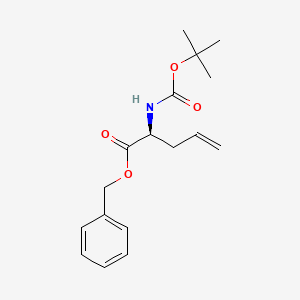
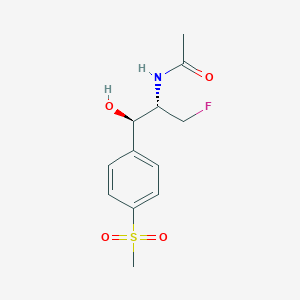
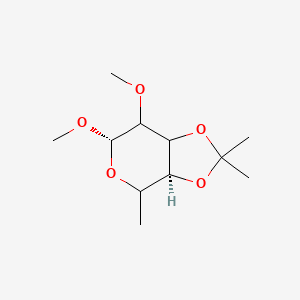
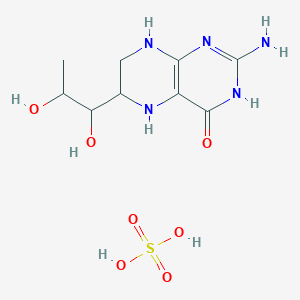
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)
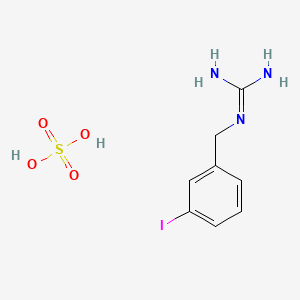
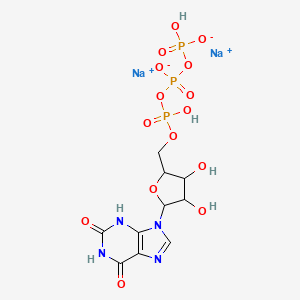
![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)
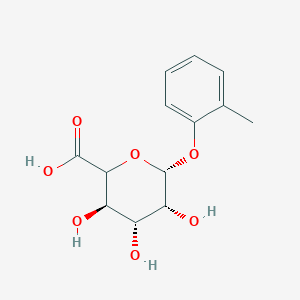
![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)